![molecular formula C19H17N5O2 B4621500 2-[5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4621500.png)
2-[5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole
Overview
Description
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives involves the cyclization of substituted benzoic acid hydrazides using phosphorous oxychloride at elevated temperatures. This method characterizes the formation of 1,3,4-oxadiazoles, which could be similar to the synthesis pathway for our target compound, indicating a potential route involving the interaction of specific phenyl and methyl groups along with methoxymethyl and triazolyl fragments under controlled conditions (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives often showcases a planar configuration, with dihedral angles indicating the spatial orientation of the oxadiazole ring relative to the phenyl groups. For instance, in some oxadiazole compounds, the oxadiazole ring forms a small dihedral angle with one phenyl ring, while being approximately orthogonal to another, suggesting a versatile molecular geometry that influences the compound's physical and chemical properties (Wang, Pu, Chen, & Wang, 2005).
Chemical Reactions and Properties
1,3,4-Oxadiazole and 1H-1,2,3-triazole derivatives are known for undergoing various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic aromatic substitutions, facilitated by their heteroaromatic nature. These reactions are crucial for the synthesis of structurally diverse derivatives with potential biological activities. The presence of methoxymethyl and triazolyl groups in the compound likely contributes to its reactivity and interaction with biological targets (Neeraja, Srinivas, Mukkanti, Dubey, & Pal, 2016).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are influenced by their molecular geometry and substituent groups. These properties are essential for determining the compound's suitability for further development and application in various fields. The detailed analysis of crystal structures and physical properties can provide insights into the stability and solubility of the compound (Kumara, Harish, Shivalingegowda, Tandon, Mohana, & Lokanath, 2017).
Scientific Research Applications
Antimicrobial Activities
Compounds structurally related to the specified chemical, particularly those incorporating 1,2,4-triazole and 1,3,4-oxadiazole moieties, have been synthesized and evaluated for their antimicrobial properties. For example, novel 1,2,4-triazole derivatives exhibited significant antimicrobial potency against various microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2010). Similar findings were reported by Rai et al. (2009), who synthesized 1,3,4-oxadiazole derivatives showing significant antibacterial activity, particularly against Bacillus subtilis and Staphylococcus aureus (Rai et al., 2009).
Corrosion Inhibition
The 1,3,4-oxadiazole derivatives, including those related to the specified compound, have demonstrated effective corrosion inhibition properties for mild steel in acidic environments. The effectiveness of these compounds as corrosion inhibitors was assessed through various methods, including electrochemical and surface analysis techniques, suggesting their potential applications in protecting metals against corrosion (Ammal et al., 2018).
Anticancer Evaluation
Derivatives of 1,3,4-oxadiazole have been synthesized and tested for their anticancer activities against various human cancer cell lines. These compounds have shown promising results in inhibiting cancer cell growth, suggesting potential applications in cancer therapy. Yakantham et al. (2019) reported that certain derivatives demonstrated good to moderate activity against breast, lung, prostate, and breast cancer cell lines (Yakantham et al., 2019).
properties
IUPAC Name |
2-[5-(methoxymethyl)-1-(4-methylphenyl)triazol-4-yl]-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-13-8-10-15(11-9-13)24-16(12-25-2)17(20-23-24)19-22-21-18(26-19)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEAEVSFKYRWEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NN=C(O3)C4=CC=CC=C4)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4621419.png)
![2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amino]ethanol hydrochloride](/img/structure/B4621426.png)
![N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B4621431.png)
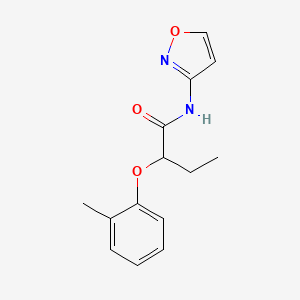
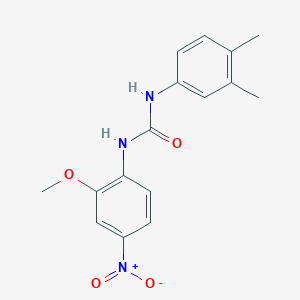
![N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4621450.png)
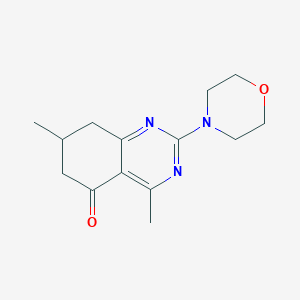
![2-({3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B4621468.png)
![1-(4-fluorophenyl)-N-[2-(4-methoxyphenoxy)-1-methylethyl]methanesulfonamide](/img/structure/B4621473.png)
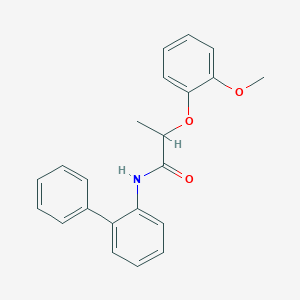
![3-nitro-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4621492.png)
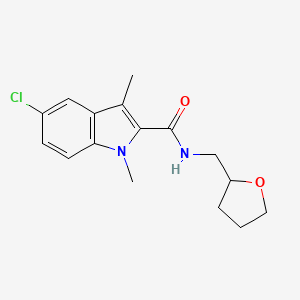
![1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4621518.png)
![2-[(2-chloro-6-nitrophenyl)thio]-N-(2-ethylphenyl)benzamide](/img/structure/B4621532.png)